6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate is a synthetic compound belonging to the indazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine and chlorine substitution on the indazole ring, along with a methyl carboxylate functional group, enhancing its potential as a pharmacological agent.
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of substituted indazoles, which are known for their significant role in pharmaceuticals.
The synthesis of 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate typically involves the following steps:
The synthesis may be performed under controlled temperatures to optimize yields and minimize by-products. For instance, reactions are often conducted in solvents like tetrahydrofuran or dimethyl sulfoxide at specific temperatures to facilitate effective halogenation .
The molecular structure of 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate can be represented as follows:
The molecular formula is with a molecular weight of approximately 292.52 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products.
The mechanism of action of 6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate relates to its ability to interact with biological targets, potentially inhibiting specific enzymes or receptors involved in cancer progression or angiogenesis.
In vitro studies have shown that certain derivatives of indazoles exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties . The precise biochemical pathways remain an area for further research.
6-Bromo-3-chloro-4-(1H)indazole methyl carboxylate has potential applications in:
Halogenated indazoles constitute a therapeutically significant chemotype due to their structural rigidity, metabolic stability, and capacity for diverse target interactions. The strategic incorporation of halogens—particularly bromine and chlorine—augments binding affinity through:
Table 1: Key Identifiers of 6-Bromo-3-chloro-4-(1H)indazole Methyl Carboxylate
Property | Value |
---|---|
IUPAC Name | Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate |
CAS No. | 885523-85-3 |
Molecular Formula | C₉H₆BrClN₂O₂ |
Molecular Weight | 289.52 g/mol |
SMILES | COC(=O)C₁=CC(Br)=CC₂=NNC(Cl)=C₂1 |
InChI Key | KXRWVPDJSYKQOG-UHFFFAOYSA-N |
Storage Conditions | Sealed, dry, 2–8°C |
Notably, FDA-approved halogenated indazoles like pazopanib (Votrient®) and niraparib (Zejula®) validate this scaffold’s clinical relevance in oncology [10]. The bromo-chloro substitution pattern in 6-bromo-3-chloro-4-(1H)indazole methyl carboxylate mirrors pharmacophores in preclinical candidates targeting Mycobacterium tuberculosis DprE1 and kinase enzymes, where halogen atoms enhance target occupancy and resistance profiles [2] .
Table 2: FDA-Approved Halogenated Indazole Therapeutics
Drug | Indication | Key Halogenation | Molecular Target |
---|---|---|---|
Pazopanib | Renal Cell Carcinoma | Chloro, fluoro | Tyrosine Kinases (VEGFR, PDGFR) |
Niraparib | Ovarian Cancer | Chloro | PARP Inhibitor |
Granisetron | Chemotherapy-Induced Nausea | None (validates core) | 5-HT₃ Receptor Antagonist |
The methyl carboxylate group at C4 serves as a multifunctional pharmacophoric element critical for both molecular interactions and synthetic adaptability:
Table 3: Synthetic Pathways Enabled by Key Functional Groups
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Aryl-3-chloro-1H-indazole-4-carboxylate | 60–85% |
Ester Hydrolysis | NaOH, THF/H₂O, RT | Carboxylic Acid Derivative | >90% |
Nucleophilic Substitution | NaN₃, DMSO, 60°C | 6-Azido Analog | 75% |
Table 4: Molecular Modeling Parameters of Key Functional Groups
Functional Group | Binding Energy (kcal/mol) | Hydrogen Bond Acceptor Strength | Role in Target Engagement |
---|---|---|---|
C6-Bromine | –2.8 to –4.1 | Weak | Halogen Bonding to Carbonyls |
Methyl Carboxylate | –3.5 to –5.2 | Strong (Carbonyl O) | H-Bonding, Dipole Alignment |
N1-H | –1.9 | Donor | N-H···O=C Interactions |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1